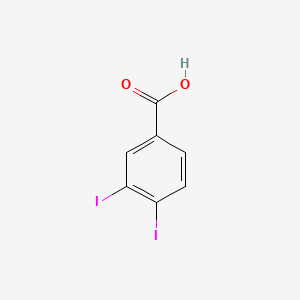

3,4-Diiodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYULHRIYLAUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189179 | |

| Record name | Benzoic acid, 3,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-20-5 | |

| Record name | 3,4-Diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Iodides in Organic Synthesis and Beyond

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are of considerable importance in organic chemistry. ontosight.ai Their high reactivity and the relative weakness of the carbon-iodine bond make them excellent substrates for a wide array of chemical transformations. ontosight.aifiveable.me They are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. fiveable.menih.gov These reactions are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainih.gov

Beyond their role in synthesis, aryl iodides have found applications in medicinal chemistry and materials science. ontosight.ai The iodine atom can be used as a handle for further molecular functionalization or can be incorporated into biomolecules as a probe for analytical techniques like X-ray crystallography. ontosight.ai Furthermore, some aryl iodide derivatives have been investigated for their potential biological activities. ontosight.ai

Overview of Dihalogenated Benzoic Acid Derivatives in Chemical Sciences

Dihalogenated benzoic acid derivatives represent a significant subclass of halogenated benzoic acids, characterized by the presence of two halogen atoms on the benzoic acid core. These compounds serve as versatile intermediates in organic synthesis. nih.gov The two halogen atoms offer multiple reaction sites, allowing for sequential and selective functionalization. This dual reactivity makes them valuable for constructing complex molecular architectures.

The nature and position of the halogen atoms on the benzene (B151609) ring significantly influence the reactivity and properties of the dihalogenated benzoic acid. For instance, the presence of electron-withdrawing halogens can activate the aromatic ring for certain reactions. nih.gov Researchers have utilized these derivatives in the synthesis of a variety of compounds, including those with potential pharmaceutical applications. google.com

Specific Research Focus on 3,4 Diiodobenzoic Acid: a Unique Aromatic Platform

Strategies for Aromatic Iodination

Electrophilic Iodination Approaches

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic compounds. orgoreview.comcommonorganicchemistry.com However, molecular iodine (I₂) is generally unreactive towards many aromatic rings, necessitating the use of an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). orgoreview.com

A common and effective strategy for iodinating aromatic compounds, including deactivated ones, involves the use of molecular iodine in the presence of a strong oxidizing agent and an acidic medium. organic-chemistry.orgresearchgate.net Oxidants such as sodium periodate (B1199274) (NaIO₄), chromium trioxide (CrO₃), and potassium permanganate (B83412) (KMnO₄) can be employed. nih.govquora.com These oxidants convert iodine to a more electrophilic species, facilitating the substitution reaction. orgoreview.com

For instance, deactivated arenes can be successfully iodinated using a combination of NaIO₄ and either I₂ or KI in concentrated sulfuric acid. organic-chemistry.org Similarly, iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride (B1165640), and concentrated sulfuric acid has been shown to iodinate a range of deactivated aromatic compounds. nih.gov The use of hydrogen peroxide as an oxidant in the presence of an acid catalyst also provides a viable route for aromatic iodination. tandfonline.com

Table 1: Examples of Oxidative Iodination Systems

| Oxidant | Iodine Source | Acidic Medium | Substrate Scope | Reference |

| Sodium periodate (NaIO₄) | I₂ or KI | Concentrated H₂SO₄ | Deactivated arenes | organic-chemistry.org |

| Iodic acid (HIO₃) | - | Acetic acid/Acetic anhydride/H₂SO₄ | Deactivated arenes | nih.gov |

| Hydrogen peroxide (H₂O₂) | KI | Acetic acid | Activated aromatic compounds | tandfonline.com |

| Nitric acid (HNO₃) | I₂ | Acetic acid | Activated aromatic compounds | babafaridgroup.edu.in |

This table provides a summary of different oxidative iodination systems.

In the context of aromatic iodination, particularly for deactivated substrates, the terms 'direct' and 'inverse' methods refer to the order of reagent addition. organic-chemistry.org In the direct method , the iodinating reagent is added to the solution of the aromatic compound. Conversely, in the inverse method , the aromatic compound is added to the iodinating mixture. The choice between these methods can influence the reaction outcome and yield, especially when dealing with highly reactive iodinating species. organic-chemistry.org

Iodination of Benzoic Acid Precursors and Derivatives

The synthesis of this compound often starts from readily available benzoic acid derivatives. The choice of the starting material and the subsequent reaction sequence are crucial for achieving the desired substitution pattern.

The synthesis of this compound can be approached from various precursors. For example, 4-aminobenzoic acid can serve as a starting material. researchgate.netguidechem.com The amino group is a strongly activating group, facilitating electrophilic substitution. However, its presence might require protection during the iodination step to prevent unwanted side reactions. A multi-step synthesis starting from 4-aminobenzoic acid can involve acetylation of the amino group, followed by nitration, hydrolysis, and reduction to yield 3,4-diaminobenzoic acid, which could then be a precursor for iodination. researchgate.netguidechem.com

Another potential starting material is 2-chlorobenzoic acid. chemicalbook.com The chloro and carboxyl groups are deactivating, making direct iodination more challenging and often requiring harsher reaction conditions. The synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid from phthalic anhydride and dichlorobenzene suggests that functionalized benzoic acids can be constructed prior to further modifications. researchgate.net

The synthesis of di-iodinated compounds like this compound often involves the stepwise introduction of the iodine atoms. This approach allows for better control over the regioselectivity of the reaction. For instance, a mono-iodinated benzoic acid derivative can be synthesized first and then subjected to a second iodination step. babafaridgroup.edu.inmanac-inc.co.jp The directing effects of the substituents already present on the aromatic ring will guide the position of the second incoming iodine atom.

For example, the iodination of 3-methylbenzoic acid has been shown to yield the corresponding mono-iodinated product. researchgate.net Similarly, the iodination of various substituted benzoic acids can be controlled to achieve mono- or di-iodination depending on the reaction conditions and the nature of the substituents. acs.org The synthesis of 2-hydroxy-3,5-diiodobenzoic acid from salicylic (B10762653) acid using iodine monochloride demonstrates a di-iodination reaction where both iodine atoms are introduced in a single procedural step. orgsyn.org

Synthesis of Precursors for this compound

The creation of this compound often begins with the synthesis of crucial precursor molecules. A common strategy involves the use of aminobenzoic acid derivatives, which can be chemically altered to introduce the desired iodine atoms.

Another precursor, [¹³C₆]3,4-diaminobenzoic acid, has been synthesized from [¹³C₆]aniline in a six-step process. usm.edu This route is particularly valuable for producing stable isotope-labeled benzimidazoles, which are used in mass spectrometry assays. usm.edu

The synthesis of di-iodo-Blatter radicals, which are related to diiodobenzoic acid structures, also relies on specific precursors. These are typically prepared following established literature methods. researchgate.net

Functional Group Transformations for Diiodobenzoic Acid Formation

A primary method for synthesizing this compound involves the transformation of functional groups on a pre-existing benzoic acid scaffold. The Sandmeyer reaction is a classic and widely utilized method for this purpose. This reaction typically involves the diazotization of an amino group on the benzoic acid ring, followed by its replacement with an iodine atom.

While direct search results for the specific functional group transformations to produce this compound are limited, the principles of organic synthesis provide a clear pathway. organic-synthesis.comyoutube.comyoutube.com For example, starting with 4-amino-3-iodobenzoic acid, a diazotization reaction followed by treatment with potassium iodide would be a logical route to introduce the second iodine atom at the 4-position. Similarly, 3-amino-4-iodobenzoic acid could be a precursor.

The synthesis of analogous compounds, such as 2-hydroxy-3,5-diiodobenzoic acid, demonstrates the feasibility of direct iodination. orgsyn.org In this case, salicylic acid is treated with iodine monochloride in glacial acetic acid to yield the di-iodinated product in high yields of 91-92%. orgsyn.org This suggests that direct iodination of a suitable benzoic acid precursor could also be a viable, though potentially less regioselective, route to this compound.

Furthermore, transformations of other functional groups in related radical derivatives have been explored. These include palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, Sonogashira, and Heck reactions on iodo derivatives, showcasing the versatility of the iodine functional group for further molecular elaboration. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic approach to refining parameters such as temperature, reaction time, solvent, and catalyst.

High-throughput screening and machine learning are emerging as powerful tools for rapidly identifying optimal reaction conditions. beilstein-journals.org These methods allow for the testing of a large number of variables simultaneously, leading to accelerated optimization. beilstein-journals.org For instance, a self-optimizing continuous-flow reactor has been used to determine the best conditions for light-promoted cycloaddition reactions within just 25 iterative experiments. beilstein-journals.org

In the context of related syntheses, the optimization of the oxidative coupling of methyl p-coumarate and methyl ferulate to produce dihydrobenzofuran neolignans revealed that silver(I) oxide is an efficient oxidant and acetonitrile (B52724) is a superior solvent, providing a good balance between conversion and selectivity. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the outcome. scielo.br

For the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, a precursor to related compounds, a 60-minute reaction with 1.2 equivalents of HATU was found to be ideal. nih.gov This one-step method provided pure products in yields ranging from 40-94% without the need for chromatographic purification. nih.gov

These examples highlight the importance of meticulous optimization to improve the efficiency of synthetic processes.

Green Chemistry Approaches in Diiodobenzoic Acid Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. humanjournals.com These approaches focus on using less hazardous materials, renewable resources, and energy-efficient processes. humanjournals.comyoutube.com

In the synthesis of precursors for related compounds, microwave-assisted organic synthesis has proven to be a valuable green technique. researchgate.net As mentioned earlier, the use of microwave irradiation in the synthesis of 3,4-diaminobenzoic acid drastically reduced reaction times and increased yields. researchgate.net

The use of natural catalysts and renewable energy sources is another hallmark of green chemistry. nih.gov For example, lemon juice has been successfully employed as a natural, biodegradable, and non-toxic catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, powered by concentrated solar radiation. nih.gov This approach highlights the potential for using readily available and environmentally friendly materials in chemical synthesis.

Furthermore, the development of solvent-free or "greener" solvent systems is a key area of green chemistry research. scielo.brnih.gov In the synthesis of dihydrobenzofuran neolignans, acetonitrile was identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene. scielo.br Similarly, in the synthesis of quinazolinone derivatives, ethanol (B145695) was found to be the most effective and environmentally friendly solvent. nih.gov The use of plant extracts as stabilizing and reducing agents in the synthesis of nanoparticles also represents a sustainable alternative to traditional chemical methods. researchgate.net

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

When evaluating synthetic routes for industrial applications, scalability and efficiency are paramount. A comparative analysis of the different methods for producing this compound and its derivatives reveals distinct advantages and disadvantages for each approach.

The Sandmeyer reaction, while a classic and reliable method, can sometimes suffer from issues with scalability and the generation of stoichiometric byproducts. However, its predictability and the ready availability of starting materials make it a common choice.

Direct iodination methods, such as the one used for 2-hydroxy-3,5-diiodobenzoic acid, can be highly efficient, offering high yields in a single step. orgsyn.org However, controlling the regioselectivity can be a challenge, potentially leading to a mixture of isomers that require further purification.

The efficiency of a synthetic route can be significantly enhanced through optimization and the application of green chemistry principles. For example, the use of microwave synthesis not only improves yields and reduces reaction times but also aligns with the goals of sustainable chemistry. researchgate.net Similarly, one-pot reactions and the use of efficient catalysts can streamline processes and reduce waste. researchgate.net

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, the required purity of the final product, cost considerations, and environmental impact. A thorough analysis of these factors is necessary to select the most appropriate and efficient method for the synthesis of this compound and its derivatives.

Reactivity of the Carboxylic Acid Moiety

The carboxyl group (-COOH) is a versatile functional group that can undergo several important chemical reactions.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile.

The esterification of this compound can be readily achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comtruman.edu

For instance, the reaction of this compound with methanol (B129727) or ethanol would yield the corresponding methyl 3,4-diiodobenzoate or ethyl 3,4-diiodobenzoate, respectively. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

A similar reaction, the synthesis of methyl 3,4-diaminobenzoate (B8644857) from 3,4-diaminobenzoic acid and methanol in the presence of sulfuric acid, has been reported to proceed with a high yield of 98.1% after 12 hours at 90°C. chemicalbook.com This suggests that the esterification of this compound should proceed efficiently under similar conditions.

Table 1: Representative Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 3,4-diiodobenzoate |

| This compound | Ethanol | H₂SO₄ | Ethyl 3,4-diiodobenzoate |

The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid. libretexts.orgchemistrysteps.comorgoreview.com

In a DCC coupling reaction, this compound would first react with DCC to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then readily attacked by the amine nucleophile to form the corresponding N-substituted-3,4-diiodobenzamide. The driving force for this reaction is the formation of the stable N,N'-dicyclohexylurea, which precipitates from the reaction mixture. chemistrysteps.com This method is widely used in peptide synthesis. libretexts.orgorgoreview.com The reaction is typically carried out at room temperature and can provide good yields of the amide product. chemistrysteps.com

Table 2: Amide Formation from this compound using DCC

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| This compound | Amine (R-NH₂) | DCC | N-alkyl/aryl-3,4-diiodobenzamide |

This compound can be converted to its more reactive acid chloride derivative, 3,4-diiodobenzoyl chloride, by treatment with thionyl chloride (SOCl₂). chemistrysteps.comlibretexts.org This reaction is a common and effective method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions. doubtnut.compearson.com The reaction proceeds by the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion generated in situ then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). doubtnut.commasterorganicchemistry.com The reaction is often carried out in an inert solvent, and excess thionyl chloride can be removed by distillation. orgsyn.org

For example, the reaction of benzoic acid with thionyl chloride readily produces benzoyl chloride. doubtnut.com Similarly, 2,4-dichlorobenzoic acid is converted to 2,4-dichlorobenzoyl chloride by refluxing with thionyl chloride. google.com

Table 3: Formation of 3,4-Diiodobenzoyl Chloride

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl Chloride (SOCl₂) | 3,4-Diiodobenzoyl Chloride | SO₂, HCl |

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, as they are less reactive than aldehydes or ketones. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids, including this compound, to the corresponding primary alcohol, (3,4-diiodophenyl)methanol. chemguide.co.uklibretexts.orgorgosolver.com The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction with LiAlH₄ proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org

The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct reduction is not typically feasible with common hydride reagents as the intermediate aldehyde is more reactive than the starting carboxylic acid. libretexts.org However, specialized methods have been developed. One such method involves the in-situ formation of a silyl (B83357) ester from the carboxylic acid, which can then be reduced to the aldehyde using a milder reducing agent. tcu.edu Another approach involves a one-pot process using N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Table 4: Reduction Products of this compound

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄, dry ether; 2. H₃O⁺ | (3,4-Diiodophenyl)methanol |

| This compound | Specialized reducing agents (e.g., DIBAL-H with activation) | 3,4-Diiodobenzaldehyde |

Acyl Activation Strategies

The carboxylic acid group of this compound can be activated for various chemical transformations. In biochemical contexts and organic synthesis, this activation is crucial for forming amide and ester linkages. While specific biochemical acyl activation pathways for this compound are not extensively documented in readily available literature, general principles of bio-conjugation and drug metabolism suggest that it could be a substrate for enzymatic processes. For instance, it could potentially be a substrate for acyl-CoA synthetases, forming a high-energy thioester intermediate. This activated form could then react with endogenous nucleophiles like amines or alcohols.

In synthetic organic chemistry, standard methods are employed to activate the carboxyl group. These include conversion to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or formation of an active ester. These activated intermediates are then readily susceptible to nucleophilic attack to form a variety of derivatives. Another approach involves the in-situ activation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are commonly used in peptide synthesis and other amide bond formations.

Reactivity of the Aromatic Ring and Iodine Substituents

The reactivity of this compound is characterized by the interplay of the electron-withdrawing carboxylic acid group and the two iodine substituents on the aromatic ring.

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carboxyl group. masterorganicchemistry.comlibretexts.orglibretexts.org This group directs incoming electrophiles to the meta position relative to itself. However, the two iodine atoms, being ortho, para-directing, will also influence the regioselectivity of such reactions. The interplay of these directing effects can lead to complex product mixtures. For common electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation, the reaction conditions would need to be harsh to overcome the deactivation of the ring. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org The substitution pattern will be a result of the combined directing effects of the carboxyl group and the iodine atoms, as well as steric hindrance.

The iodine substituents on this compound are excellent leaving groups in metal-catalyzed cross-coupling reactions, providing a versatile platform for the synthesis of a wide array of derivatives. wiley-vch.derwth-aachen.de These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgyoutube.com this compound can readily participate in this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the positions of the iodine atoms. libretexts.orgresearchgate.netresearchgate.net The reactivity of the two iodine atoms can potentially be differentiated based on their electronic and steric environment, allowing for sequential couplings. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl |

| 4-Iodotoluene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4,4'-Dimethylbiphenyl |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Bis(4-bromophenyl)acetylene wikipedia.org |

This table presents generalized examples of Suzuki-Miyaura coupling reactions to illustrate the transformation. Specific conditions for this compound would require experimental optimization.

The Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgresearchgate.netlibretexts.org this compound can serve as the aryl halide component in this reaction, enabling the introduction of alkenyl substituents. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org The stereoselectivity of the Heck reaction is a key feature, often leading to the trans-isomer of the resulting alkene. organic-chemistry.org

Table 2: Examples of Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst | Base | Product |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | Stilbene wikipedia.org |

| Bromobenzene | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Methyl cinnamate |

| Aryl Iodide | Alkene | Pd(L-proline)₂ | Substituted Alkene organic-chemistry.org |

This table provides illustrative examples of the Heck reaction. The specific application to this compound would necessitate tailored reaction conditions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net this compound is an excellent substrate for Sonogashira coupling, allowing for the introduction of alkyne moieties, which are valuable building blocks in organic synthesis. researchgate.netnih.gov

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Diphenylacetylene libretexts.org |

| 4-Iodophenol | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | 4-(Trimethylsilylethynyl)phenol |

| Aryl Iodide | Terminal Alkyne | Aminopyrimidine-palladium(II) complex | None (Copper-free) | Functionalized Alkyne nih.gov |

This table showcases representative Sonogashira coupling reactions. The precise conditions for coupling with this compound would need to be determined experimentally.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.orgwikipedia.org These reactions typically proceed via an addition-elimination mechanism. libretexts.org In the case of this compound, the carboxylic acid (-COOH) group acts as a deactivating group for electrophilic substitution but serves as an activating group for nucleophilic substitution because it withdraws electron density from the ring, making it more susceptible to attack by a nucleophile. libretexts.orglumenlearning.com

The SNAr mechanism involves two main steps:

Addition of a nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, an iodine atom), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored upon the departure of the leaving group. libretexts.org

The presence of electron-withdrawing substituents ortho or para to the leaving group greatly accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the iodine at the C4 position is para to the electron-withdrawing carboxylic acid group, while the iodine at the C3 position is meta. Consequently, the C4 position is significantly more activated towards nucleophilic attack than the C3 position. libretexts.org

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the activation by a para-carboxylic acid group facilitates the reaction. libretexts.orgdoubtnut.com However, reactions often require forcing conditions, such as high temperatures or very strong nucleophiles. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond, rather than the breaking of the C-X bond. youtube.com

Reactivity Influenced by Ortho/Meta/Para Substituents

The reactivity of this compound is a direct consequence of the electronic effects of its three substituents: the carboxylic acid group and the two iodine atoms.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both inductive and resonance effects. As discussed, this deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. libretexts.orglumenlearning.com For nucleophilic aromatic substitution, it acts as an ortho, para-director, meaning it most effectively stabilizes the negative charge of the Meisenheimer intermediate when the nucleophile attacks at the positions ortho or para to it. libretexts.orgmasterorganicchemistry.com

The combined effect of these substituents makes the C4 position the most likely site for nucleophilic aromatic substitution, as it is para to the strongly activating -COOH group. The C3 iodine is meta to the -COOH group and would therefore be much less reactive. libretexts.org

Mechanisms of Key Reactions

Detailed Mechanistic Pathways of Acyl Substitutions

The carboxylic acid functional group of this compound undergoes nucleophilic acyl substitution, a fundamental reaction class for carboxylic acids and their derivatives. byjus.comjove.com This two-step addition-elimination mechanism is distinct from the SNAr reactions that occur on the aromatic ring. masterorganicchemistry.comlibretexts.org

The general pathway is as follows:

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comwikipedia.org

Elimination of Leaving Group: The tetrahedral intermediate is typically unstable and collapses. wikipedia.org The C=O double bond reforms, and a leaving group is expelled. masterorganicchemistry.com For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often catalyzed by an acid.

Acid-Catalyzed Mechanism (e.g., Fischer Esterification): Under acidic conditions, the reaction is accelerated. byjus.comjove.com

Step 1: Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. This makes the carbonyl carbon significantly more electrophilic and highly susceptible to attack by even weak nucleophiles, like an alcohol.

Step 2: Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Step 3: Proton Transfer: A proton is transferred from the attacking nucleophile to one of the hydroxyl groups, converting it into a good leaving group (-OH₂⁺).

Step 4: Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl bond and expelling a molecule of water.

Step 5: Deprotonation: The protonated carbonyl of the final product (e.g., an ester) is deprotonated to regenerate the acid catalyst and yield the final product.

This mechanism applies to reactions such as esterification (with alcohols) or conversion to amides (with amines, though typically via a more reactive derivative like an acyl chloride).

Role of Intermediates and Transition States

Tetrahedral Intermediate in Acyl Substitution: The key intermediate in nucleophilic acyl substitution is the tetrahedral intermediate . wikipedia.orgresearchgate.net This species has a tetrahedral carbon atom that was the original carbonyl carbon. wikipedia.org Its stability and fate determine the course of the reaction.

Structure: For this compound, after attack by a nucleophile (Nu), the intermediate would have the di-iodophenyl group, an oxyanion (or hydroxyl group if protonated), the original hydroxyl group, and the incoming nucleophile all attached to the central carbon.

Role: This intermediate is a high-energy species but resides in a valley on the reaction energy diagram, between two transition states. masterorganicchemistry.com Its collapse can either expel the original leaving group to form the product or expel the incoming nucleophile to revert to the starting materials. libretexts.org The direction of the reaction is often governed by the relative basicity of the leaving groups; the weaker base is preferentially expelled. doubtnut.commasterorganicchemistry.com For instance, in the conversion of an acid chloride to an ester, the Cl⁻ is a much weaker base than the alcohol nucleophile, so it is the better leaving group, driving the reaction forward. libretexts.org

The general stability of tetrahedral intermediates is low, though certain structural features, such as strong electron-withdrawing groups attached to the acyl carbon, can increase their stability. wikipedia.org

Meisenheimer Complex in Nucleophilic Aromatic Substitution: The critical intermediate in the SNAr pathway is the Meisenheimer complex . libretexts.orglibretexts.org

Structure: This is a negatively charged cyclohexadienyl anion formed when the nucleophile adds to the aromatic ring. The negative charge is delocalized across the ring system, particularly onto electron-withdrawing groups situated at the ortho and para positions. masterorganicchemistry.com For an attack at C4 of this compound, the negative charge would be stabilized by resonance involving the para-carboxylic acid group.

Role: The formation of this complex is typically the rate-determining step of the SNAr reaction. masterorganicchemistry.com Its stability is paramount to the reaction's feasibility. The more stable the Meisenheimer complex, the lower the activation energy for its formation and the faster the reaction. The complex is a true intermediate, existing at a potential energy minimum between the transition state for its formation and the transition state for the loss of the leaving group. masterorganicchemistry.com

Interactive Data Table: Reactivity of Substituted Benzenes

The following table summarizes the directing effects of substituents relevant to this compound in different types of aromatic substitution reactions.

| Substituent | Type of Electronic Effect | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) |

| -COOH | Electron-withdrawing (Inductive & Resonance) | Deactivating, Meta-directing | Activating, Ortho, Para-directing |

| -I | Inductively withdrawing, Resonance donating | Deactivating, Ortho, Para-directing | Weakly Activating, Leaving Group |

Development and Characterization of 3,4 Diiodobenzoic Acid Derivatives and Analogues

Design Principles for Modulating Reactivity and Functionality

The design of 3,4-diiodobenzoic acid derivatives is guided by fundamental principles of medicinal and synthetic chemistry, where the introduction of different functional groups onto the benzene (B151609) ring systematically alters the molecule's properties. publish.csiro.au The two iodine atoms are significant features, contributing to the molecule's high molecular weight and lipophilicity. They can also participate in halogen bonding or be replaced in certain synthetic reactions.

Key design strategies include:

Introduction of Hydrogen-Bonding Groups: Adding hydroxyl (-OH) and amino (-NH2) groups introduces hydrogen bond donor and acceptor sites. drugdesign.org This can enhance solubility in aqueous media and facilitate specific interactions with biological targets like enzyme active sites. drugdesign.orgnih.gov

Modulation of Electronic Properties: The nature and position of substituents influence the electron density of the aromatic ring and the acidity of the carboxylic acid group. Electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) can increase the acidity of the benzoic acid, while electron-donating groups like amino (-NH2) have the opposite effect.

Increasing Halogenation: The conversion of diiodo- derivatives to triiodo- analogues is a critical strategy, particularly in the development of X-ray contrast media. patsnap.comgoogle.com The increased number of iodine atoms significantly enhances the radiopacity of the molecule.

These principles allow for the rational design of new compounds with tailored reactivity for further synthesis or optimized functionality for specific biological applications. nih.gov

**4.2. Synthesis of Substituted Diiodobenzoic Acids

The synthesis of substituted diiodobenzoic acids typically involves the introduction of functional groups onto a benzoic acid core, followed by or preceded by iodination steps.

Hydroxy-diiodobenzoic acid derivatives are valuable as synthetic intermediates. A common strategy for their synthesis is the direct iodination of a hydroxybenzoic acid precursor. For example, 3,5-diiodosalicylic acid (2-hydroxy-3,5-diiodobenzoic acid) is synthesized from salicylic (B10762653) acid. The reaction involves the addition of iodine in the presence of an oxidizing agent like hydrogen peroxide, which facilitates the electrophilic substitution of iodine onto the aromatic ring. nih.gov The hydroxyl group directs the iodination primarily to the ortho and para positions.

The synthesis of other dihydroxybenzoic acid derivatives serves as a model for understanding the introduction of hydroxyl functionalities, which are known to be important for antioxidant activity and metal chelation. nih.govresearchgate.net

Table 1: Synthesis of Representative Hydroxy-Diiodobenzoic Acid Derivatives

| Derivative Name | Precursor | Key Reagents | Reference |

|---|

Amino-diiodobenzoic acids are crucial intermediates, especially in the synthesis of triiodinated X-ray contrast agents. patsnap.comgoogle.com The synthesis often starts with an aminobenzoic acid derivative, which is then subjected to an exhaustive iodination reaction. For instance, the preparation of 3,5-diamino-2,4,6-triiodobenzoic acid, a key intermediate for diatrizoic acid, begins with 3,5-diaminobenzoic acid. patsnap.com This precursor is treated with potassium iodide and hydrogen peroxide in an acidic medium (sulfuric acid) to achieve iodination at the 2, 4, and 6 positions. patsnap.com

In another example, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is prepared from 3-acetamido-5-aminobenzoic acid. google.com The synthesis involves the gradual introduction of the precursor into an aqueous acid system containing an excess of iodine chloride (ICl), which acts as the iodinating agent. This controlled addition prevents the precipitation of partially iodinated intermediates. google.com

Table 2: Synthesis of Representative Amino-Iodobenzoic Acid Derivatives

| Derivative Name | Precursor | Key Reagents | Reference |

|---|---|---|---|

| 3,5-Diamino-2,4,6-triiodobenzoic acid | 3,5-Diaminobenzoic acid | Potassium Iodide, Hydrogen Peroxide, Sulfuric Acid | patsnap.com |

The synthesis of chloro-diiodobenzoic acids involves incorporating a chlorine atom in addition to the two iodine atoms. These compounds can be prepared through the iodination of a chlorobenzoic acid precursor. For example, 4-chloro-2,6-diiodobenzoic acid and 3-chloro-2,6-diiodobenzoic acid are synthesized from 4-chlorobenzoic acid and 3-chlorobenzoic acid, respectively, through an iodination process. publish.csiro.au These reactions highlight the ability to selectively functionalize the benzoic acid ring with multiple different halogens.

Table 3: Synthesis of Representative Chloro-Diiodobenzoic Acid Derivatives

| Derivative Name | Precursor | Synthesis Strategy | Reference |

|---|---|---|---|

| 4-Chloro-2,6-diiodobenzoic acid | 4-Chlorobenzoic acid | C-H Iodination | publish.csiro.au |

Many diiodo derivatives are precursors for the synthesis of triiodobenzoic acid analogues, which are widely used as radiographic contrast media. google.com The core principle is the exhaustive iodination of an appropriately substituted benzoic acid. The synthesis of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is a prime example where a di-substituted aminobenzoic acid is converted into a triiodinated product. google.com Similarly, 3,5-diaminobenzoic acid is fully iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com These triiodo-compounds are often further modified, for example, by acylating the amino groups to improve their properties as contrast agents.

Structure-Activity Relationship Studies in Derivatives

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. For derivatives of diiodobenzoic acid, SAR principles help explain how different substituents influence their function.

Impact of Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant and metal-chelating activities. nih.gov For example, in 3,4-dihydroxybenzoic acid derivatives, the catechol-like arrangement of the two hydroxyl groups is crucial for radical scavenging and binding metal ions like iron and copper. nih.govresearchgate.net These derivatives have also shown selective inhibition of enzymes like acetylcholinesterase, where the hydroxyl groups can form key hydrogen bonds within the enzyme's active site. nih.govresearchgate.net

Impact of Amino Groups: An amino group can act as a hydrogen bond donor and a base. drugdesign.org In the context of enzyme inhibitors, a primary amine (–NH2) can form multiple hydrogen bonds with a receptor, significantly enhancing binding affinity. drugdesign.org The conversion of an amino group to an acetamido group (–NHCOCH3), as seen in precursors to contrast agents, modulates the compound's polarity and reduces its basicity, which can be important for biological compatibility. google.com

Impact of Halogenation: The number and position of iodine atoms drastically affect the molecule's properties. In contrast agents, a higher degree of iodination leads to greater X-ray attenuation. The halogen substituents also increase the lipophilicity of the molecule. In SAR studies of flavanones, it was found that 6,8-dihalogenated derivatives exhibited better free radical scavenging properties than 6-monohalogenated ones, indicating that the presence of a halogen at the C-8 position enhances antioxidant activity. mdpi.com

Table 4: Structure-Activity Relationship Summary

| Structural Feature/Modification | Potential Functional Role | Example Application Context | Reference |

|---|---|---|---|

| Catechol (e.g., 3,4-dihydroxy) moiety | Antioxidant, Metal Chelation, H-bonding | Enzyme Inhibition, Neuroprotection | nih.gov, researchgate.net |

| Primary Amino (-NH2) group | Hydrogen bond donor/acceptor | Enzyme-Receptor Binding | drugdesign.org |

| Acetamido (-NHCOCH3) group | Reduces basicity, modifies polarity | X-ray Contrast Agents | google.com |

| Increased Iodination (Di- to Triiodo) | Increases radiopacity and lipophilicity | X-ray Contrast Agents | patsnap.com, google.com |

Impact of Halogen Position on Chemical Properties

The specific placement of halogen atoms on the benzoic acid framework is a crucial factor that dictates the molecule's chemical and physical properties. For this compound and its analogues, the position of iodine or other halogens significantly influences acidity, the reactivity of the aromatic ring, and intermolecular interactions.

A primary chemical property affected by halogen position is the acidity of the carboxylic group, which is measured by its pKa value. Halogens exert a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds of the molecule. pharmaguideline.comlibretexts.org This effect stabilizes the negative charge of the conjugate base (the carboxylate anion) that forms upon deprotonation, thus increasing the acidity of the parent molecule. pharmaguideline.compearson.com A lower pKa value signifies a stronger acid. chemguide.co.uk

The strength of this inductive effect is highly dependent on the distance between the halogen and the carboxylic acid group. The effect diminishes rapidly as the number of bonds between the substituent and the carboxyl group increases. pharmaguideline.com Consequently, a halogen at the ortho (position 2) has the most potent acid-strengthening effect, followed by one at the meta (position 3), and lastly the para (position 4) position. pearson.comhcpgcollege.edu.in This trend is clearly observable in the pKa values of iodobenzoic acid isomers. For instance, 2-iodobenzoic acid is the most acidic, while 4-iodobenzoic acid is the least acidic among the three monosubstituted isomers. In di-substituted compounds like this compound, the inductive effects of both halogen atoms are additive, further increasing acidity. libretexts.org

The following table presents the pKa values for benzoic acid and several halogenated derivatives, illustrating the impact of substituent position.

| Compound Name | pKa |

| Benzoic acid | 4.20 umass.edu |

| 2-Chlorobenzoic acid | 2.9 hcpgcollege.edu.in |

| 3-Chlorobenzoic acid | 3.8 hcpgcollege.edu.in |

| 4-Chlorobenzoic acid | 4.0 hcpgcollege.edu.in |

| This compound | 3.67 (Predicted) chemicalbook.com |

The position of halogens also governs the reactivity and regioselectivity of the aromatic ring in electrophilic substitution reactions. cymitquimica.com While the carboxylic acid group is a deactivating meta-director, halogens are also deactivating but are ortho, para-directors. This creates a complex interplay of electronic effects that determines where incoming electrophiles will attack the benzene ring.

Furthermore, the location of a halogen atom influences its ability to participate in non-covalent interactions, particularly halogen bonding. rsc.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. wikipedia.org The strength and directionality of this bond are dependent on the electronic environment of the halogen. The propensity for halogen bonding generally follows the trend I > Br > Cl > F. wikipedia.org In the solid state, these specific interactions can play a significant role in determining the crystal engineering and packing of molecules. wikipedia.org

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Structural Elucidation Techniques

Structural elucidation relies on a combination of techniques that probe different aspects of the molecule's constitution. These methods are used synergistically to build a complete and verified model of the 3,4-Diiodobenzoic acid structure.

A key aspect of the crystal structure is the network of intermolecular interactions that dictate the molecular packing in the solid state. mdpi.com In the case of this compound, it is expected that the carboxylic acid groups would form strong hydrogen-bonded dimers, a common structural motif for carboxylic acids. Furthermore, the presence of two iodine atoms introduces the possibility of halogen bonding (I···I or I···O interactions), which are directional interactions that can significantly influence the crystal packing. mdpi.comnih.gov The interplay between hydrogen bonding and potential halogen bonding would be a primary focus of the crystallographic study.

While the principles of SCXRD are well-established, specific crystallographic data for this compound is not available in the provided search results. A hypothetical data table of key structural parameters that would be determined from such an analysis is presented below.

Table 1: Hypothetical Key Structural Parameters for this compound from SCXRD.

| Parameter | Expected Feature |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Hydrogen Bonding | Carboxylic acid dimer formation (O-H···O) |

| Halogen Bonding | Potential C-I···O or C-I···I interactions |

| Molecular Geometry | Largely planar benzene (B151609) ring |

| C-I Bond Lengths | ~2.10 Å |

| C-C (aromatic) Bond Lengths | ~1.39 Å |

| C-C (carboxyl) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.25 Å |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon environments, respectively.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton at position 2 (H-2) would likely appear as a doublet, coupled to H-6. The proton at position 5 (H-5) would appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would appear as a doublet of doublets, due to coupling with both H-2 and H-5. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal. The two carbons bonded to the highly electronegative iodine atoms (C-3 and C-4) would have their chemical shifts significantly influenced. The remaining aromatic carbons would appear at distinct chemical shifts based on their electronic environment.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2 | ¹H | ~8.3-8.5 | Doublet (d) |

| H-5 | ¹H | ~8.1-8.3 | Doublet (d) |

| H-6 | ¹H | ~7.5-7.7 | Doublet of Doublets (dd) |

| -COOH | ¹H | >11 | Broad Singlet (br s) |

| C-1 | ¹³C | ~130-132 | Singlet |

| C-2 | ¹³C | ~133-135 | Singlet |

| C-3 | ¹³C | ~95-100 | Singlet |

| C-4 | ¹³C | ~100-105 | Singlet |

| C-5 | ¹³C | ~140-145 | Singlet |

| C-6 | ¹³C | ~130-132 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. edinst.com These techniques are complementary and are excellent for identifying functional groups. libretexts.org

For this compound, the IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain numerous bands corresponding to C-C stretching and C-H bending vibrations within the aromatic ring, as well as C-O stretching.

Raman spectroscopy would also detect these vibrations, but with different relative intensities based on the change in polarizability during the vibration. libretexts.org The symmetric C=C stretching of the benzene ring typically gives a strong Raman signal. The C-I stretching vibrations, expected at low frequencies (around 200-300 cm⁻¹), would also be observable, providing direct evidence of the iodination.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | IR |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1680-1710 | IR, Raman |

| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 | IR, Raman |

| C-O Stretch | Carboxylic Acid | 1210-1320 | IR, Raman |

| O-H Bend | Carboxylic Acid | ~920 | IR |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. nih.gov For aromatic compounds like this compound, the observed absorption bands are typically due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

Based on data for similar dihydroxybenzoic acid isomers, this compound is expected to exhibit strong absorption bands in the UV region. sielc.comsielc.com The presence of the iodine atoms (heavy-atom effect) and the carboxylic acid group, which acts as a deactivating group, will influence the position and intensity of these absorption maxima (λmax). The electronic structure is characterized by these transitions from occupied molecular orbitals to unoccupied molecular orbitals.

Table 4: Expected UV-Vis Absorption Maxima for this compound.

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~210-220 |

| π → π* | Benzene Ring | ~250-260 |

| π → π* | Benzene Ring | ~290-300 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. lookchem.com The molecular weight of this compound is 373.92 g/mol . sigmaaldrich.com

In a mass spectrum of this compound, the most intense peak corresponding to the intact molecule would be the molecular ion peak (M⁺˙) at an m/z value corresponding to its exact mass (373.83). Due to the high mass of iodine, this peak would be clearly distinguishable. Characteristic fragmentation patterns would include the loss of the carboxyl group ([M-COOH]⁺), the loss of one or both iodine atoms ([M-I]⁺, [M-2I]⁺), and other fragments resulting from the cleavage of the aromatic ring. High-resolution mass spectrometry would be used to confirm the elemental composition of the parent ion and its fragments.

Table 5: Expected Key Ions in the Mass Spectrum of this compound.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₇H₄I₂O₂ | ~374 | Molecular Ion |

| [M-OH]⁺ | C₇H₃I₂O | ~357 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₆H₃I₂ | ~329 | Loss of carboxyl group |

| [M-I]⁺ | C₇H₄IO₂ | ~247 | Loss of an iodine atom |

Purity and Quantitative Analysis Methods

Assessing the purity of this compound is crucial for its use in synthesis and other research applications. Commercially available batches typically have a purity of 97-98%. sigmaaldrich.comalfachemch.com A combination of chromatographic and spectroscopic methods is used for quantitative analysis and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid), the compound can be separated from starting materials, by-products, and other impurities. sielc.com A UV detector set at one of the compound's absorption maxima allows for quantitative analysis by comparing the peak area to that of a certified reference standard.

Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS), can also be used, although derivatization to a more volatile ester form (e.g., methyl ester) is often required. This method is highly effective for identifying and quantifying volatile impurities.

Melting Point Analysis provides a quick assessment of purity. Pure crystalline compounds have a sharp, well-defined melting point (for this compound, ~257 °C). lookchem.comsigmaaldrich.com Impurities typically depress and broaden the melting range.

Spectroscopic methods like NMR can also be used for purity assessment. Quantitative NMR (qNMR) can determine the purity of a sample by integrating the signals of the compound against a known amount of an internal standard. The presence of unexpected signals in a standard ¹H or ¹³C NMR spectrum is a direct indication of impurities.

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the stability and purity of compounds like this compound.

Research Findings: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For a crystalline solid like this compound, the primary thermal event observed by DSC is melting. The DSC thermogram shows a sharp endothermic peak corresponding to the melting point (Tₘ), which for this compound is approximately 257°C. The sharpness of the peak can be an indicator of sample purity, while the integrated area of the peak relates to the enthalpy of fusion (ΔHfus). tainstruments.com

| Technique | Parameter Measured | Finding for this compound | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | ~257 °C | Indicates a sharp endothermic transition, characteristic of a crystalline solid with high thermal stability. |

| TGA | Mass Loss vs. Temperature | Expected to be stable up to and beyond its melting point. Decomposition at higher temperatures. | The molecule possesses high thermal stability. Decomposition likely involves decarboxylation. semanticscholar.orgmun.ca |

Spectroscopic and Chromatographic Methods for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its biotransformation and pharmacokinetic profile. This typically involves administering the compound to an in vitro (e.g., liver microsomes) or in vivo system, followed by analysis of biological matrices (e.g., plasma, urine, bile) using a combination of chromatographic separation and spectroscopic detection.

Research Findings: The metabolic fate of this compound has not been extensively reported. However, logical metabolic pathways can be proposed based on the metabolism of other halogenated aromatic acids and benzoic acid itself. researchgate.netnih.gov The primary analytical tool for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Hypothetical Metabolic Pathways:

Phase I Metabolism: This could involve reductive deiodination, where one or both iodine atoms are replaced by hydrogen, yielding mono-iodobenzoic acids or benzoic acid.

Phase II Metabolism (Conjugation): The carboxylic acid group is a prime target for conjugation. The most common pathway for benzoic acid is conjugation with the amino acid glycine (B1666218) to form hippuric acid, which is then excreted. nih.gov Therefore, a likely metabolite of this compound would be its glycine conjugate (3,4-diiodohippuric acid). Another possibility is glucuronidation, where glucuronic acid is attached to the carboxyl group.

Analytical Strategy: An LC-MS/MS method would be developed to detect these potential metabolites. The HPLC component would separate the parent compound from its more polar metabolites. The mass spectrometer would then be used for identification.

Full Scan MS: The instrument would scan for the predicted exact masses of the parent drug and its potential metabolites.

Tandem MS (MS/MS): The instrument would isolate the ion corresponding to a potential metabolite and fragment it. The resulting fragmentation pattern provides structural information that can confirm the identity of the metabolite. For example, the fragmentation of 3,4-diiodohippuric acid would be expected to yield a fragment corresponding to the parent this compound.

This combination of chromatographic retention time, accurate mass measurement, and specific fragmentation patterns provides a high degree of confidence in metabolite identification. nih.gov

Advanced Applications in Chemical Sciences

Catalysis and Catalyst Design

While specific research detailing the direct use of 3,4-diiodobenzoic acid as a ligand in mainstream metal-catalyzed reactions is limited, the broader class of iodinated and halogenated benzoic acids serves as a valuable platform for catalyst design. The principles derived from these related systems provide a strong indication of the potential applications for the 3,4-diiodo isomer.

Ligand Design for Metal-Catalyzed Reactions

The structure of this compound is well-suited for its use as a scaffold in the synthesis of more complex ligands for metal-catalyzed reactions. The carboxylic acid group can be readily converted into other functionalities, such as amides or esters, allowing it to be integrated into larger, multidentate ligand frameworks. For instance, derivatives of 3,5-diiodobenzoic acid have been utilized in the preparation of bifunctional ligands intended for creating palladium oxidative addition complexes for the modification of biopolymers. mit.edu

The iodine substituents can be leveraged in palladium-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, to attach other functional groups. nih.govacs.org This synthetic versatility allows for the creation of ligands with tailored steric and electronic properties. A study on the synthesis of endo-functionalized metallacycles began with 4-hydroxy-3,5-diiodobenzoic acid, using the iodine atoms as points for Sonogashira coupling to introduce pyridyl units, thereby forming a new dipyridine ligand capable of self-assembly with metal acceptors. nih.gov This approach highlights how the diiodo-substituted benzoic acid core can be a precursor to sophisticated ligands for coordination-driven self-assembly and potentially for catalysis.

Catalytic Activity in Organic Transformations

Metal complexes incorporating halogenated benzoic acid ligands have shown utility in various organic transformations. Although direct catalytic applications of this compound complexes are not extensively documented, related compounds demonstrate clear potential. For example, iridium-catalyzed C-H activation and subsequent iodination of benzoic acids themselves point to the stability of the C-I bond under certain catalytic conditions, suggesting that ligands derived from diiodobenzoic acid could be robust in similar catalytic cycles.

Furthermore, copper-catalyzed reactions have been performed on derivatives of analogous compounds like 4-bromo-3,5-diiodobenzoic acid, indicating that the presence of iodine does not inhibit catalytic processes and can be retained while other parts of the molecule are transformed. nih.gov The electronic effect of the two iodine atoms—strong σ-withdrawing and weak π-donating—can influence the electron density at a coordinated metal center, thereby modulating its catalytic activity and selectivity.

Supramolecular Chemistry and Crystal Engineering

The true potential of this compound is most evident in the fields of supramolecular chemistry and crystal engineering. The precise arrangement of its functional groups allows for the rational design of complex, multi-dimensional architectures held together by a combination of non-covalent interactions.

Halogen Bonding Interactions in Crystal Structures

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. The iodine atoms on this compound are excellent halogen bond donors, making the molecule a powerful building block for constructing supramolecular networks. researchgate.net

Research on uranyl coordination polymers incorporating ligands such as m-iodobenzoic acid and 3-bromo-5-iodobenzoic acid provides significant insight into the potential role of this compound. iucr.orgnih.govrsc.org In these structures, the iodine atom on the benzoic acid ligand forms a halogen bond with the axial oxo group of the uranyl cation (UO₂²⁺). rsc.org This interaction is strong and directional, serving to link one-dimensional coordination polymers into higher-dimensional 2D or 3D supramolecular networks. iucr.orgrsc.org One study reported the first observation of an asymmetric, bifurcated halogen bond where two iodine atoms from different ligands interact with a single uranyl oxo atom. iucr.orgnih.gov Given these precedents, it is highly probable that the iodine atoms of this compound would engage in similar halogen bonding to assemble metal-containing hybrid materials.

| Compound Ligand | Halogen Bond Interaction | Donor-Acceptor Distance (Å) | C-X···O Angle (°) | Reference |

|---|---|---|---|---|

| m-Iodobenzoic Acid | I···O(uranyl) | 3.179 | 172.6 | rsc.org |

| 3-Bromo-5-iodobenzoic Acid | I···O(uranyl) | 3.120 | 167.3 | iucr.orgnih.gov |

Hydrogen Bonding and π-π Stacking in Self-Assembly

The carboxylic acid group is a primary driver of self-assembly through the formation of robust and predictable hydrogen bonds. Typically, carboxylic acids form cyclic dimers via O-H···O interactions, a motif that dictates the packing in many crystal structures. This dimerization is a foundational element in the supramolecular assembly of benzoic acid derivatives.

Beyond this primary interaction, the aromatic rings can engage in π-π stacking. Studies on macrocycles derived from 3,5-diiodobenzoic acid have shown that π-π stacking is a principal driving force for the self-association of the rings into nanotubular structures, with intermolecular hydrogen bonds serving to align and stabilize the final assembly. researchgate.net The presence of heavy iodine atoms can enhance π-π stacking interactions through dispersion forces and influence the geometry of the stack. The combination of strong, directional hydrogen bonding from the acid group and weaker, delocalized π-π stacking from the iodinated ring allows for the construction of complex and hierarchical supramolecular structures.

Formation of Coordination Polymers and Hybrid Materials

Coordination polymers are created by linking metal ions with organic ligands. The carboxylic acid group of this compound can act as a versatile coordinating agent for a wide range of metal ions. It can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, leading to diverse structural outcomes.

Materials Science

Building Blocks for Functional Materials (e.g., polymers, sensors)

The unique chemical properties of this compound, namely the presence of reactive carboxylic acid and carbon-iodine bonds, make it a valuable building block for the synthesis of functional materials. cymitquimica.com The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, allowing for its incorporation into a wide variety of polymer backbones. researchgate.net The iodine atoms can participate in various coupling reactions, providing a route to extend the molecular structure or to attach other functional moieties. cymitquimica.com

While the direct use of this compound in the synthesis of sensors is not explicitly detailed in the provided search results, the principles of functional polymer design suggest its potential in this area. For example, polymers containing heavy atoms like iodine can be used in the development of chemosensors, where the interaction of an analyte with the polymer matrix can lead to a detectable change in its physical or photophysical properties. Furthermore, the functionalization of polymers with specific recognition units, which could be attached to the this compound moiety, is a common strategy for creating selective sensors.

The synthesis of novel hypercrosslinked polymers bearing iodine functional groups has been reported, demonstrating the utility of iodinated aromatic compounds in creating materials with high surface areas and catalytic activity. rsc.org These iodinated polymers can act as heterogeneous catalysts in various chemical transformations, and can be easily recovered and reused. rsc.org This highlights the potential for developing functional materials from this compound for applications beyond structural components.

Organic Electronics Applications

Organic electronics is a rapidly developing field that utilizes carbon-based materials in electronic devices such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used. While there is no specific mention of this compound in the context of organic electronics within the provided search results, its structure suggests potential avenues for exploration.

The di-iodinated benzene (B151609) ring of this compound could serve as a core for the synthesis of larger, more conjugated molecules. The iodine atoms can be substituted through various cross-coupling reactions to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugation of the system. This is a key strategy in the design of organic semiconductors, as extended π-systems generally lead to smaller bandgaps and higher charge carrier mobilities.

Furthermore, the presence of a carboxylic acid group allows for the tuning of the material's solubility and for its attachment to surfaces or incorporation into self-assembled monolayers. The ability to form ordered thin films is crucial for efficient charge transport in OTFTs. While significant research would be required to establish the electronic properties of materials derived from this compound, its potential as a versatile building block in the synthesis of new organic electronic materials is noteworthy.

Development of Radiopaque Materials

One of the most promising applications of this compound in materials science is in the development of radiopaque materials. Radiopacity, the property of being opaque to X-rays, is a critical requirement for many medical devices, such as catheters, stents, and bone cements, as it allows for their visualization within the body using fluoroscopy or computed tomography (CT). acs.org The high atomic number of iodine makes it an excellent X-ray absorbing agent.

The incorporation of iodine-containing small molecules or monomers into polymer matrices is a well-established strategy for rendering them radiopaque. acs.orgnih.gov Research has shown that iodinated benzoic acid derivatives are particularly effective in this regard. For example, polyurethanes have been made radiopaque by coupling a molecule containing five iodine atoms, synthesized from 4-amino-3,5-diiodobenzoic acid and 3,4,5-triiodobenzoic acid, onto the polymer backbone. nih.gov This resulted in a polymer with sufficient iodine content to be clearly visible under X-ray imaging. nih.gov

Table 1: Research Findings on the Development of Radiopaque Polymers using Iodinated Benzoic Acid Derivatives

| Polymer Type | Iodinated Compound(s) Used | Iodine Content (wt%) | Outcome |

| Polyurethane | N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide | ~8% | Achieved radiopacity almost equivalent to a 2mm thick aluminum wedge. nih.gov |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) based hydrogels | 3-(methacryloylamidoacetamido)-2,4,6-triiodobenzoic acid (MABA) | 27% | Produced a clearly visible X-ray image. acs.org |

Biological and Medicinal Chemistry Research Applications

Precursors and Building Blocks for Pharmaceutical Agents

3,4-Diiodobenzoic acid serves as a valuable intermediate in organic synthesis due to its specific structural features. The presence of two iodine atoms on the benzene (B151609) ring, coupled with a carboxylic acid group, provides multiple reactive sites for chemical modification. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodine atoms effective leaving groups in various cross-coupling reactions that are fundamental to the construction of complex pharmaceutical agents. Furthermore, the iodine atoms can be replaced with radioactive isotopes, opening avenues for the development of radiopharmaceuticals for diagnostic and therapeutic purposes.

The di-iodinated phenyl structure of this compound makes it a candidate for the synthesis of various drug analogues. It can be utilized in the creation of derivatives of therapeutic agents where a di-substituted phenyl ring is a key pharmacophoric element.